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Hoveyda-Snapper Desymmetrization Catalyst

Cat. No.: B1610098
CAS No.: 913831-29-5
M. Wt: 308.5 g/mol
InChI Key: QOCLPFRRAGRCEM-TZMCWYRMSA-N
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Description

Historical Development and Pioneering Contributions

The development of the Hoveyda-Snapper desymmetrization catalyst is not an isolated event but rather the culmination of decades of progress in the broader field of asymmetric catalysis. Understanding its origins requires a look back at the foundational discoveries that set the stage for its creation and the innovative methodologies that accelerated its discovery.

Early Discoveries in Asymmetric Catalysis

The concept of using a chiral agent to influence the stereochemical outcome of a reaction dates back over a century. wikipedia.org Early examples of asymmetric synthesis often relied on stoichiometric amounts of chiral auxiliaries derived from the "chiral pool" of naturally occurring molecules. acs.org A significant leap forward came with the advent of catalytic asymmetric reactions, where a small amount of a chiral catalyst could generate large quantities of an enantiomerically enriched product.

Pioneering work in the mid to late 20th century laid the groundwork for modern asymmetric catalysis. The development of chiral phosphine (B1218219) ligands for transition metal-catalyzed reactions, such as the work of Knowles and Noyori on asymmetric hydrogenation, was a landmark achievement. nih.govpnas.org These early successes demonstrated the principle of using a chiral ligand to create a chiral environment around a metal center, thereby directing the stereochemical course of the reaction. Similarly, Sharpless's development of catalytic asymmetric epoxidation using titanium complexes and chiral tartrate ligands provided a powerful tool for the synthesis of chiral building blocks. pnas.orgchiralpedia.com

The rise of organocatalysis, which uses small organic molecules as catalysts, offered an alternative to metal-based systems. acs.org The work of Hajos and Wiechert in the 1970s on proline-catalyzed intramolecular aldol (B89426) reactions was a seminal example, showcasing the potential of simple amino acids to induce high levels of enantioselectivity. acs.org These early breakthroughs in both metal catalysis and organocatalysis established the fundamental principles of asymmetric induction and highlighted the critical role of the chiral catalyst in achieving high levels of stereocontrol. acs.orgpnas.org

Role of Combinatorial Chemistry and Ligand Diversity in Catalyst Discovery

By the late 1990s, the demand for new and more efficient asymmetric catalysts was rapidly increasing. The traditional approach to catalyst development, which often involved the painstaking synthesis and testing of individual ligands, was becoming a bottleneck. researchgate.net It was in this context that the principles of combinatorial chemistry and high-throughput screening, which had already revolutionized drug discovery, began to be applied to catalyst development. nih.govescholarship.org

The groups of Amir H. Hoveyda and Marc L. Snapper were among the pioneers in utilizing these new approaches for the discovery of chiral catalysts. researchgate.netbc.edu The core idea was to rapidly generate large libraries of structurally diverse potential ligands and then screen them in parallel to identify "hits" for a particular reaction. researchgate.netcore.ac.uk This strategy allowed for a more systematic exploration of the vast chemical space of potential catalysts, moving beyond intuition-based design alone. researchgate.net

A key element of this approach was the use of modular ligands, which could be easily synthesized from a variety of building blocks. core.ac.uk For instance, peptide-based ligands were particularly attractive due to the ready availability of a wide range of amino acids, allowing for the creation of extensive libraries with diverse steric and electronic properties. bc.edu High-throughput screening methods, such as the use of mass spectrometry to rapidly determine enantiomeric excess, were crucial for analyzing the large number of reactions generated from these libraries. nih.gov This layered approach, involving the screening of diverse libraries to identify lead catalysts followed by the creation and screening of more focused libraries for optimization, proved to be a powerful engine for discovery. researchgate.net The development of the this compound is a direct outcome of this innovative strategy, combining the principles of asymmetric catalysis with the efficiency of modern discovery techniques. bc.edu

Fundamental Principles of Catalytic Desymmetrization

Catalytic desymmetrization is a process in which a chiral catalyst selectively reacts with one of two or more equivalent, prochiral functional groups in a meso or otherwise symmetrical starting material. This selective transformation breaks the symmetry of the molecule, leading to the formation of a chiral, enantiomerically enriched product. nih.gov The elegance of this approach lies in its ability to generate multiple stereocenters in a single step from a simple, achiral precursor.

The fundamental principle of catalytic desymmetrization relies on the formation of a transient diastereomeric complex between the chiral catalyst and the prochiral substrate. The differing energies of these diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product, are the source of the enantioselectivity. A successful desymmetrization catalyst must create a chiral environment that strongly favors one of these pathways over the other.

A variety of substrates are amenable to catalytic desymmetrization, including meso-diols, -epoxides, and cyclic anhydrides. nih.govresearchgate.netorganic-chemistry.org In the case of a meso-diol, for example, a chiral catalyst can selectively acylate or silylate one of the two enantiotopic hydroxyl groups, yielding a chiral mono-functionalized product. organic-chemistry.orgbeilstein-journals.org Similarly, the ring-opening of a meso-epoxide with a nucleophile in the presence of a chiral catalyst can proceed with high enantioselectivity to afford a chiral 1,2-difunctionalized compound. researchgate.net The desymmetrization of cyclic anhydrides through alcoholysis, catalyzed by chiral amines or other Lewis bases, is another important application of this strategy, providing access to valuable chiral hemiesters. nih.gov

Overview of Key Catalytic Systems and Methodologies

A diverse array of catalytic systems has been developed for enantioselective desymmetrization reactions. These can be broadly categorized into metal-based catalysts and organocatalysts. The Hoveyda-Snapper catalyst and related systems have been particularly successful in the desymmetrization of polyols through enantioselective silylation.

One of the notable achievements in this area is the development of peptide-based catalysts for the desymmetrization of meso-diols and -triols. nih.gov These catalysts, often identified through combinatorial screening, can effect the highly selective monosilylation of one of the hydroxyl groups. For instance, the desymmetrization of both cyclic and acyclic triols has been achieved with high enantioselectivity using a catalyst derived from a dipeptide. This methodology has been applied to the total synthesis of complex natural products.

The following tables showcase the effectiveness of a peptide-based catalyst in the enantioselective silylation of various triol substrates.

Table 1: Enantioselective Silylation of Acyclic Triols

EntrySubstrateProductYield (%)Enantiomeric Ratio (e.r.)
18596.5:3.5
278>99:<1
382>99:<1
48198.5:1.5
583>99:<1
67998.5:1.5
78494.5:5.5

Conditions: 1.0 M in diol, 1.5 equiv DIPEA, 1.5 equiv TBSCl. Data sourced from a 2009 study by You, Hoveyda, and Snapper.

Table 2: Enantioselective Silylation of Cyclic Triols

EntrySubstrateProductYield (%)Enantiomeric Ratio (e.r.)
18198:2
28497:3
37998.5:1.5
48598:2

Conditions: 0.5 M in diol, 1.5 equiv DIPEA, 1.25 equiv TESCl. Data sourced from a 2009 study by You, Hoveyda, and Snapper.

Beyond silylation, other methodologies for the desymmetrization of diols include enantioselective acylation, often catalyzed by chiral amines or phosphines. Dinuclear zinc complexes have also been shown to be effective for the desymmetrization of meso 1,3- and 1,4-diols through acylation. organic-chemistry.org

The desymmetrization of meso-epoxides is another important area, with chiral metal complexes, such as those of chromium and cobalt, being used to catalyze the enantioselective addition of nucleophiles like azides and water. researchgate.net Chiral Lewis acids and Brønsted acids have also been employed for the ring-opening of epoxides with thiols. researchgate.net

For the desymmetrization of cyclic anhydrides, cinchona alkaloids and their derivatives have proven to be highly effective organocatalysts for enantioselective alcoholysis, yielding chiral hemiesters with high optical purity. nih.gov The success of these varied catalytic systems underscores the versatility and power of the desymmetrization strategy in asymmetric synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32N4O B1610098 Hoveyda-Snapper Desymmetrization Catalyst CAS No. 913831-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCLPFRRAGRCEM-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474416
Record name Hoveyda-Snapper Desymmetrization Catalyst
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Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913831-29-5
Record name (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide
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Record name Hoveyda-Snapper Desymmetrization Catalyst
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Mechanistic Insights into Hoveyda Snapper Desymmetrization

Proposed Catalytic Cycles for Desymmetrization Reactions

The catalytic cycle for the desymmetrization of diols and triols by the Hoveyda-Snapper catalyst is proposed to proceed through a series of carefully orchestrated steps that ensure high enantioselectivity. A key feature of this catalytic process is the reversible interaction between the catalyst and the substrate, which allows for efficient turnover and stereochemical control.

In the case of enantioselective silylation of triols, a proposed mechanistic model suggests that the amino-acid-based catalyst associates with the substrate through hydrogen bonding. nih.gov This interaction can occur with either a 1,2-diol or a 1,3-diol moiety within the triol substrate. nih.gov The catalyst then facilitates the transfer of a silyl (B83357) group from a silylating agent, such as triethylsilyl chloride (TESCl), to one of the hydroxyl groups of the diol or triol. This selective silylation breaks the symmetry of the meso substrate, yielding a chiral, monosilylated product.

The catalytic cycle can be rationalized by considering the formation of specific catalyst-substrate complexes. For instance, in the silylation of acyclic and cyclic triols, different reactive complexes are proposed to account for the observed stereochemical outcomes. nih.gov These models highlight the dynamic nature of the catalyst-substrate interaction and its critical role in determining the enantioselectivity of the transformation.

Role of Noncovalent Interactions: Hydrogen Bonding and Directing Effects

Noncovalent interactions, particularly hydrogen bonding, are fundamental to the stereodifferentiating ability of the Hoveyda-Snapper catalyst. nih.govmdpi.com The peptide backbone of the catalyst provides a chiral scaffold with well-defined hydrogen bond donors and acceptors that can engage with the hydroxyl groups of the diol or triol substrates.

The proposed models for enantioselective silylation explicitly invoke the formation of hydrogen bonds between the catalyst and the substrate. nih.gov For example, in the desymmetrization of triols, the catalyst is believed to form hydrogen bonds with two adjacent hydroxyl groups of the substrate. nih.gov This precise arrangement positions the substrate within the chiral environment of the catalyst, thereby directing the silyl group to a specific hydroxyl group and leading to the observed high enantioselectivity.

The directing effect of these noncovalent interactions is further evidenced by the differing stereochemical outcomes observed for acyclic and cyclic substrates. nih.gov For acyclic triols, the sense of asymmetric induction is proposed to be controlled by a catalyst-substrate complex that minimizes unfavorable steric repulsion. nih.gov In contrast, for cyclic triols, a different binding mode is suggested to be operative, leading to the opposite enantiomer of the product. nih.gov This highlights the subtle yet powerful role of hydrogen bonding and other noncovalent interactions in dictating the stereochemical course of the reaction. The ability to harness these weak interactions is a key principle in modern asymmetric catalysis. nih.govberkeley.eduresearchgate.net

Theoretical Studies and Computational Chemistry

Theoretical studies, particularly those employing computational chemistry, have become indispensable tools for elucidating the intricate details of catalytic mechanisms. mdpi.comnih.gov While specific computational studies focused exclusively on the Hoveyda-Snapper desymmetrization catalyst are not extensively detailed in the provided search results, the principles and methodologies of computational chemistry are broadly applicable and provide a framework for understanding its function.

Density Functional Theory (DFT) calculations are a powerful method for mapping out the potential energy surfaces of chemical reactions. nih.gov This approach allows for the identification of intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, the most favorable reaction pathway can be determined.

In the context of the Hoveyda-Snapper catalyst, DFT calculations could be employed to model the association of the catalyst with the diol or triol substrate, the subsequent silylation step, and the dissociation of the product. These calculations would provide detailed geometric information about the catalyst-substrate complex and the transition state for the silyl transfer, offering insights into the factors that control the reaction rate and selectivity.

A primary goal of theoretical studies in asymmetric catalysis is to understand the origin of stereoselectivity. nih.gov DFT calculations can be used to model the transition states leading to the formation of both possible enantiomers of the product. The calculated energy difference between these diastereomeric transition states can then be correlated with the experimentally observed enantiomeric excess.

By analyzing the structures of these transition states, the specific noncovalent interactions responsible for stabilizing the favored transition state and destabilizing the disfavored one can be identified. For the Hoveyda-Snapper catalyst, such an analysis would likely reveal the critical hydrogen bonding and steric interactions that dictate which hydroxyl group of the meso substrate is silylated. This detailed understanding is invaluable for the rational design of new and improved catalysts with even higher selectivity.

Kinetic Analyses and Rate-Determining Steps

Kinetic analyses provide crucial information about the rates of chemical reactions and can help to identify the rate-determining step of a catalytic cycle. The Hoveyda-Snapper catalyst has been successfully applied to the kinetic resolution of 1,2-diols, a process that relies on the differential rates of reaction of the two enantiomers of a racemic substrate with the chiral catalyst. hud.ac.uknih.govoregonstate.edu

While detailed kinetic studies specifically pinpointing the rate-determining step in the desymmetrization reactions catalyzed by the Hoveyda-Snapper catalyst are not explicitly detailed in the provided search results, the principles of chemical kinetics are central to understanding the efficiency of this catalytic system. For instance, in the enantioselective silylation of diols and polyols, the reaction times can be significantly reduced by the addition of an achiral co-catalyst, suggesting that the rate of the reaction can be influenced by factors other than the inherent activity of the chiral catalyst alone. nih.gov

Identifying the rate-determining step, whether it be the binding of the substrate, the silyl transfer itself, or the release of the product, is essential for optimizing the reaction conditions and the catalyst structure to achieve maximum efficiency.

Substrate Scope and Applications in Enantioselective Desymmetrization

Desymmetrization of Prochiral Diols and Polyols

The desymmetrization of prochiral diols and polyols is a cornerstone application of the Hoveyda-Snapper catalyst system. These reactions, including silylation, acylation, and phosphorylation, provide access to enantiomerically enriched polyoxygenated molecules that are otherwise challenging to synthesize. nih.gov The catalyst's ability to differentiate between two adjacent hydroxyl groups in a substrate is often rationalized by mechanistic models where hydrogen bonding between the catalyst and the diol moiety plays a crucial role. nih.gov

Catalytic enantioselective silylation has been extensively developed as a practical method for the desymmetrization of various diols and polyols. nih.gov These peptide-catalyzed reactions are noted for producing synthetically useful, mono-protected products with high levels of enantioselectivity. nih.gov The catalyst's structure, often derived from amino acids like valine or tert-leucine, can be tuned to optimize selectivity for different substrates. nih.gov

The asymmetric desymmetrization of meso-diols, particularly cyclic 1,2-diols, is a highly effective transformation using peptide-based catalysts. These reactions can furnish mono-silylated products in high yield and with excellent enantiomeric excess (ee). For instance, the desymmetrization of meso-1,2-diols can be achieved with high selectivity, demonstrating the catalyst's ability to effectively control the stereochemical outcome. nih.gov The process is believed to involve the formation of a rigid complex between the substrate and catalyst, enabling highly enantioselective silylation. nih.gov

Table 1: Enantioselective Desymmetrization of Meso-Diols via Silylation This table is interactive. Click on the headers to sort the data.

Substrate (Diol) Catalyst Loading (mol%) Silylating Agent Yield (%) Enantiomeric Excess (ee %)
cis-1,2-Cyclopentanediol 5 TESCl 17 -9
cis-1,2-Cyclopentanediol 5 TESCl 34 34
cis-1,2-Cyclopentanediol 5 TESCl 40 40

Data sourced from research on peptide-catalyzed desymmetrization. nih.gov

The scope of enantioselective silylation has been successfully extended beyond simple diols to more complex acyclic and cyclic triols. nih.gov Research has shown that acyclic and cyclic 1,2,3-triols can be silylated with exceptional site- and enantioselectivity. nih.govacs.org This methodology provides access to silyl (B83357) ethers that retain a neighboring diol functionality, which is valuable for further synthetic transformations. acs.org

A noteworthy observation is that the sense of asymmetric induction can be opposite for acyclic versus cyclic substrates. nih.gov This phenomenon is rationalized by different modes of reaction, where the catalyst associates with the substrate through hydrogen bonding with two adjacent alcohol groups. nih.gov For acyclic triols, the selectivity can be influenced by the size of substituents, whereas for cyclic triols, high enantioselectivity is often maintained regardless of the substituent size at the central carbinol site. nih.gov

Table 2: Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols This table is interactive. Click on the headers to sort the data.

Substrate (Triol) Catalyst (mol%) Conditions Yield (%) Enantiomeric Ratio (e.r.)
Acyclic Triol (R=Ph) 10 1.5 equiv DIPEA, 1.25 equiv TESCl 82 >99:<1
Acyclic Triol (R=Cy) 10 1.5 equiv DIPEA, 1.25 equiv TESCl 81 >99:<1
Acyclic Triol (R=n-Pent) 20 1.5 equiv DIPEA, 1.25 equiv TESCl 61 90:10
Cyclic Triol (n=1) 10 1.5 equiv DIPEA, 1.25 equiv TESCl 85 >99:<1

Data derived from studies on the syntheses of cleroindicins. nih.gov

The catalytic system is also capable of highly site- and enantioselective silylation of more complex polyoxygenated molecules, such as tetraols. nih.gov In the synthesis of natural products like the cleroindicins, a key step involved the enantioselective silylation of a tetraol intermediate. nih.gov The peptide-based catalyst selectively silylated one of two secondary hydroxyl groups within a 1,2-diol moiety, leading to the desired monosilylated product in high yield and with an enantiomeric ratio greater than 99:1. nih.gov This demonstrates the catalyst's ability to navigate complex substrates and selectively functionalize a specific hydroxyl group, significantly expanding the utility of this catalytic reaction class. nih.gov

Peptide-based catalysts have been successfully applied to the enantioselective acylation of alcohols. nih.govnih.gov The desymmetrization of diols via acylation using these catalysts represents a practical method for generating chiral monoesters. nih.gov While other catalyst systems, such as those based on aminophosphinite derivatives, have also proven effective for the asymmetric acylation of diols, peptide catalysts offer a distinct platform for achieving high selectivity. nih.govbc.edu The development of fluorescent assays has enabled the high-throughput screening of peptide libraries to discover new and highly selective catalysts for the kinetic resolution of secondary alcohols via acylation. nih.gov

The desymmetrization of diol and triol substrates has also been achieved through peptide-catalyzed phosphorylation reactions. nih.gov The ability to catalytically introduce a phosphate (B84403) group with high enantioselectivity is of great interest, given the biological importance of phosphorylated molecules. While specific examples and detailed data on the use of Hoveyda-Snapper type catalysts for phosphorylation are less prevalent in the literature compared to silylation, the principle has been established as a viable synthetic strategy. nih.govresearchgate.net This approach stands as a synthetically practical method for accessing chiral mono-phosphorylated products from symmetrical precursors. nih.gov

Enantioselective Sulfonylation Reactions

The desymmetrization of meso compounds through enantioselective sulfonylation is a valuable synthetic strategy. nih.gov Research in this area has led to the development of peptide-based catalysts that can effect the desymmetrization of meso-1,3-diols with high selectivity. nih.gov Similarly, organocatalytic methods using chiral thiourea (B124793) catalysts have been employed for the enantioselective desymmetrization of bisphenol derivatives via sulfonylation, achieving good yields and high enantioselectivity. nih.gov While the Hoveyda group has developed sulfonate N-heterocyclic carbene–copper complexes for various C-C and C-heteroatom bond formations, the specific application of the Hoveyda-Snapper catalyst for enantioselective sulfonylation as a desymmetrization strategy is not extensively documented in the reviewed literature. nih.gov

Asymmetric Oxidative Desymmetrization

Asymmetric oxidative desymmetrization provides a powerful route to chiral molecules from prochiral or meso substrates. organic-chemistry.orgscilit.com For instance, the enantioselective oxidative desymmetrization of 2-substituted glycerols has been successfully achieved using a copper catalyst system with a chiral bisoxazoline ligand. organic-chemistry.org While the Hoveyda and Snapper groups have reported on the desymmetrization of triols using other transformations like enantioselective silylation, their specific catalyst systems are not highlighted in the context of asymmetric oxidative desymmetrization in the available research. organic-chemistry.org The field remains an active area of research, with various catalytic systems being explored to broaden the scope and efficiency of such transformations. scilit.comnih.gov

Desymmetrization of Imines and Related Substrates

The development of catalytic enantioselective additions to imines has been a significant focus in synthetic chemistry, providing access to chiral amines and their derivatives. lookchem.com The Hoveyda-Snapper collaboration has yielded several powerful catalytic systems for the desymmetrization of imines and related substrates, enabling the construction of stereogenic centers with high levels of control.

Enantioselective Cyanide Addition to Imines and Aldehydes

A practical and efficient method for the synthesis of optically pure α-amino acids involves the titanium-catalyzed enantioselective addition of cyanide to imines. nih.gov Research by Hoveyda, Snapper, and their colleagues demonstrated that a catalyst generated from a tripeptide Schiff base ligand and Ti(Oi-Pr)₄ facilitates the addition of trimethylsilylcyanide (TMSCN) to various imines. This method provides access to a range of α-amino nitriles, which are valuable precursors to α-amino acids, with high enantioselectivity. nih.govnih.gov The reaction accommodates a variety of imine substrates, showcasing its utility in organic synthesis.

Table 1: Ti-Catalyzed Enantioselective Cyanide Addition to Imines Data sourced from research by Krueger, Snapper, Hoveyda, et al. nih.govnih.gov

Imine Substrate (R group)Yield (%)Enantiomeric Excess (% ee)
Phenyl9494
o-Tolyl8598
p-(CF₃)C₆H₄9291
2-Naphthyl8898
Cyclohexyl8293

Enantioselective R₂Zn Addition to Imines

The Hoveyda and Snapper groups have developed zirconium-catalyzed methods for the enantioselective addition of dialkylzinc (R₂Zn) reagents to imines. nih.govmdpi.com This strategy allows for the synthesis of chiral amines with high enantiomeric purity. The reactions typically utilize a chiral ligand derived from amino acids in conjunction with a zirconium salt to promote the addition of reagents like dimethylzinc (B1204448) (Me₂Zn) or diethylzinc (B1219324) (Et₂Zn) to various imine substrates. mdpi.com The methodology has been successfully applied to aldimines for the synthesis of chiral arylamines and extended to the more challenging ketoimines, enabling the construction of N-substituted quaternary carbon stereocenters with high enantioselectivity (up to 97% ee). nih.govmdpi.com

Table 2: Zr-Catalyzed Enantioselective Addition of Dialkylzincs to Imines Data derived from studies by Fu, Snapper, and Hoveyda. mdpi.com

Ketoimine SubstrateAlkylating AgentYield (%)Enantiomeric Excess (% ee)
Phenyl-substituted α-ketoimine esterMe₂Zn9296
Phenyl-substituted α-ketoimine esterEt₂Zn9497
Naphthyl-substituted α-ketoimine esterMe₂Zn9395
Alkyl-substituted α-ketoimine ester (t-Bu)Et₂Zn8884
Phenyl-substituted trifluoroketoimineMe₂Zn8579

Enantioselective Addition of Danishefsky Diene to Imines

The aza-Diels-Alder reaction between Danishefsky's diene and imines is a powerful tool for synthesizing dihydro-4-pyridone derivatives. uctm.edu The Hoveyda and Snapper research groups have contributed an efficient silver-catalyzed method for the asymmetric addition of Danishefsky's diene to a variety of aryl imines. This process utilizes a chiral ligand derived from the inexpensive amino acid isoleucine. The reactions proceed with low catalyst loadings (0.1–1 mol%) and afford the desired cycloadducts in excellent yields and high enantioselectivities (≥89% ee). A notable advantage of this protocol is its practicality, as it can be performed in air, without solvent, or in undistilled tetrahydrofuran (B95107) (THF).

Table 3: Ag-Catalyzed Asymmetric Addition of Danishefsky's Diene to Aryl Imines Findings based on the work of Josephsohn, Snapper, and Hoveyda.

Aryl Imine SubstituentCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (% ee)
Phenyl1.09191
4-Methoxyphenyl1.09289
4-Chlorophenyl0.18595
2-Naphthyl1.09591
2-Furyl1.08890

Enantioselective Synthesis of Homopropargyl Amines/Amides

A highly efficient and broadly applicable method for the catalytic enantioselective synthesis of homopropargyl amines and amides has been developed using a chiral N-heterocyclic carbene (NHC)-copper catalyst system. This protocol, established by the Hoveyda and Snapper laboratories, involves the addition of an allenylboron reagent to N-phosphinoyl imines. The transformation is notable for its low catalyst loadings (0.25–2.0 mol%) and its tolerance of a wide range of substrates, including those with aryl, heteroaryl, alkenyl, and alkyl substituents. The resulting homopropargyl amides are produced in high yields (88–98%) and with excellent enantioselectivity (93:7–98:2 e.r.) and can be easily hydrolyzed to the corresponding primary amines, which are valuable building blocks in the synthesis of natural products.

Table 4: NHC-Cu-Catalyzed Enantioselective Synthesis of Homopropargyl Amides Data from the research of Vieira, Snapper, and Hoveyda.

Imine Substituent (R)Catalyst Loading (mol %)Yield (%)Enantiomeric Ratio (e.r.)
1-Naphthyl1.09698:2
4-CF₃-Ph1.09896:4
2-Me-Ph1.09593:7
4-MeO-Ph1.08897:3
2-Thienyl2.09495:5
(E)-Styryl2.09295:5
Cyclohexyl2.09096:4

Desymmetrization of Cyclic Systems

The creation of chiral cyclic structures from meso compounds is a powerful strategy in asymmetric synthesis. The Hoveyda-Snapper type catalysts have been effectively applied to the desymmetrization of several classes of cyclic substrates.

The enantioselective ring-opening of meso-epoxides provides a direct route to valuable, difunctionalized chiral building blocks. researchgate.net While much of the seminal work on the desymmetrization of meso-epoxides using chiral catalysts was developed in the Hoveyda and Snapper laboratories, these often involved titanium or zirconium-based systems for nucleophilic additions. bc.edunih.gov For instance, the Ti-catalyzed enantioselective addition of trimethylsilylcyanide (TMSCN) to meso-epoxides was a significant finding. bc.edu

Later developments showed that the desymmetrization of meso-epoxides could be achieved with various nucleophiles, including halides, to produce enantioenriched halohydrins. datapdf.com The enantioselectivity of these reactions can be sensitive to the ring size of the epoxide, with selectivity often decreasing as the ring size increases from five to eight-membered rings. datapdf.com The resulting trans-β-arylcycloalkanols, formed from the cross-coupling of aryl halides with meso-epoxides, are versatile intermediates in organic synthesis. nih.gov

Table 1: Enantioselective Desymmetrization of Meso-Epoxides with Aryl Halides
Epoxide SubstrateAryl HalideProductYield (%)ee (%)Reference
Cyclopentene oxide4-Bromobenzonitriletrans-2-(4-cyanophenyl)cyclopentanol9995 nih.gov
Cyclohexene oxide4-Bromobenzonitriletrans-2-(4-cyanophenyl)cyclohexanol9990 nih.gov
Cycloheptene oxide4-Bromobenzonitriletrans-2-(4-cyanophenyl)cycloheptanol8583 nih.gov
Cyclooctene oxide4-Bromobenzonitriletrans-2-(4-cyanophenyl)cyclooctanol5778 nih.gov
Cyclohexadiene monoxide4-Bromobenzonitriletrans-4-(4-cyanophenyl)cyclohex-2-en-1-ol9295 nih.gov

Cyclohexadienones are versatile prochiral building blocks for asymmetric synthesis. nih.gov Their desymmetrization can be achieved through several catalytic methods, including intramolecular Michael additions and enyne cyclizations.

Intramolecular Michael Addition: Organocatalytic intramolecular Michael additions are a prominent strategy for the desymmetrization of cyclohexadienones. researchgate.netnih.gov For example, malonate-tethered cyclohexadienones can undergo cyclization mediated by Cinchona alkaloid-derived phase-transfer catalysts to form bicyclic lactones with high enantioselectivity. core.ac.uk Similarly, the reaction of p-quinols with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol silyl ether, can initiate an oxa-Michael addition followed by an intramolecular Michael desymmetrization to create complex bicyclic systems with multiple stereocenters. unc.edu

Enyne Reaction: Transition metal-catalyzed enyne cyclizations offer another pathway for the desymmetrization of cyclohexadienones. rsc.org A palladium-catalyzed intramolecular enyne reaction of cyclohexadienones tethered to an alkyne has been developed. core.ac.uk This acetoxylation-cyclization process, using a chiral bipyridine ligand, yields bicyclic enones. The enantioselectivity of this reaction is notably sensitive to the substitution pattern on the alkyne tether but less so to substituents on the cyclohexadienone's quaternary carbon. nih.gov

Table 2: Desymmetrization of Cyclohexadienones
Reaction TypeSubstrateCatalyst/LigandProductYield (%)ee (%)Reference
Intramolecular Michael AdditionMalonate-tethered cyclohexadienoneCinchona alkaloid-derived ammonium (B1175870) saltBicyclic lactone-up to 82 (91:9 er) core.ac.uk
Oxa-Michael/Michael Cascadep-Quinol and CinnamaldehydeJørgensen–Hayashi diarylprolinol etherBicyclic dialkyl ether81>99 unc.edu
Intramolecular Enyne ReactionAlkyne-tethered cyclohexadienonePd(OAc)2 / Pinene-derived bipyridineBicyclic enone-up to 62 (81:19 er) nih.govcore.ac.uk

Desymmetrization of Meso-Diamines

The catalytic asymmetric synthesis of 1,2-diamines is of great interest due to their prevalence in biologically active compounds and their use as chiral ligands. rsc.org One of the strategies for producing enantiomerically enriched diamines is the desymmetrization of prochiral meso-diamines. rsc.org This can be accomplished through methods such as enantioselective acylation, where a chiral catalyst selectively acylates one of the two enantiotopic amino groups. While the broader field has seen significant development, specific applications of Hoveyda-Snapper type catalysts in this exact transformation are part of the wider toolkit of asymmetric catalysis.

Asymmetric Ring-Closing Metathesis (ARCM) in Desymmetrization

Asymmetric ring-closing metathesis (ARCM) is a powerful method for constructing chiral cyclic molecules from prochiral trienes through desymmetrization. Both molybdenum and ruthenium-based catalysts, including those of the Hoveyda type, have been instrumental in this field. mdpi.com

Chiral molybdenum-based alkylidene complexes, often referred to as Schrock-Hoveyda catalysts, are exceptionally effective for ARCM. mdpi.comuwindsor.ca These catalysts demonstrate high activity and enantioselectivity in the desymmetrization of Cs-symmetric trienes. mdpi.com They have been successfully used to synthesize a variety of enantioenriched small and medium-ring heterocycles, including cyclic amines and amides. nih.gov For example, Mo-catalyzed ARCM can produce cyclic amines from prochiral substrates in the absence of solvent with high efficiency. nih.gov The development of stereogenic-at-metal molybdenum complexes bearing only monodentate ligands has led to catalysts that can promote challenging RCM reactions with high enantioselectivity, as demonstrated in the total synthesis of the alkaloid quebrachamine. nih.gov

Table 3: Molybdenum-Catalyzed ARCM for Desymmetrization
SubstrateCatalystProductYield (%)ee (%)Reference
Diallylamine derivative (for Quebrachamine synthesis)Chiral Mo-monoaryloxide complexCyclic enamine precursor8496 nih.gov
Prochiral triene for cyclic amide synthesisChiral Mo-bisalkoxide complexEnantioenriched cyclic amide>98>98 nih.gov
Prochiral triene for cyclic amine synthesisChiral Mo-bisalkoxide complexEnantioenriched cyclic amine>98>98 nih.gov
Prochiral triene for medium-ring etherChiral Mo-bisalkoxide complexEnantioenriched medium-ring ether8193 nih.gov

Chiral ruthenium-based catalysts are also highly valuable for ARCM due to their enhanced functional group tolerance and stability compared to molybdenum systems. nih.gov The Hoveyda group developed chiral, bidentate N-heterocyclic carbene (NHC)/binaphthyl-ligated ruthenium catalysts that show good enantioselectivities in ARCM. nih.govcaltech.edu These catalysts perform desymmetrization of achiral trienes to furnish five- through seven-membered rings with high enantiomeric excesses. mdpi.comnih.gov While these catalysts sometimes exhibit lower reactivity compared to their molybdenum counterparts, modifications such as exchanging chloride ligands for iodides can significantly increase enantioselectivity. nih.govcaltech.edu

Table 4: Ruthenium-Catalyzed ARCM for Desymmetrization
SubstrateCatalyst TypeProduct Ring SizeYield (%)ee (%)Reference
Prochiral triene (N-Tosyl-diallyl-2,6-dimethylaniline)Chiral Ru-NHC (Hoveyda-type)7-membered>9880 nih.gov
Prochiral triene (O-tethered)Chiral Ru-NHC (Grubbs-type)5-membered (Dihydrofuran)-90 nih.gov
Prochiral triene (O-tethered)Chiral Ru-NHC (Grubbs-type)6-membered-up to 92 nih.gov
Prochiral triene (O-tethered)Chiral Ru-NHC (Grubbs-type)7-membered-up to 92 nih.gov

Substrate Scope and Limitations in Asymmetric Ring-Closing Metathesis (ARCM)

The Hoveyda-Snapper catalyst, a chiral ruthenium-based complex, has demonstrated significant utility in the asymmetric ring-closing metathesis (ARCM) of prochiral dienes and trienes for the enantioselective synthesis of various cyclic compounds. The success and efficiency of these desymmetrization reactions are, however, intrinsically linked to the nature of the substrate, including the type of tethering atom, the substitution pattern of the olefins, and the desired ring size of the product.

Substrate Scope

The development of chiral ruthenium catalysts has enabled the asymmetric ring-closing metathesis of prochiral trienes containing trisubstituted alkenes. nih.gov The Hoveyda-Snapper catalyst and its analogues have shown considerable success with a variety of substrates, particularly those containing oxygen and silicon tethers.

Oxygen-Tethered Dienes: Prochiral trienes with oxygen-containing tethers have been effectively cyclized to form five-, six-, and seven-membered rings with high enantioselectivity. For instance, the desymmetrization of acyclic trienes leading to cyclic ethers has been achieved with good yields and high enantiomeric excesses (ee).

Silicon-Tethered Dienes: Silyl ethers have proven to be particularly effective substrates for ARCM using chiral ruthenium catalysts. nih.gov The reactions typically proceed with high conversions and excellent enantioselectivities, yielding valuable chiral cyclic siloxanes. For example, the formation of six- and seven-membered silicon-containing rings has been reported with up to 92% ee. nih.gov The robustness of this method is highlighted by its applicability on a gram scale while maintaining high yield and enantiomeric excess. nih.gov

Nitrogen-Tethered Dienes: The ARCM of nitrogen-containing prochiral dienes has also been explored, leading to the synthesis of enantioenriched nitrogen heterocycles. For example, the cyclization of N-tosyldiallylamine has been studied using Hoveyda-Grubbs type catalysts. researchgate.net These reactions provide access to important structural motifs found in many biologically active compounds.

Below is a table summarizing the performance of Hoveyda-Snapper type catalysts in the ARCM of various prochiral trienes.

SubstrateTether AtomProduct Ring SizeCatalystConversion (%)ee (%)Reference
1,6-heptadienyl derivativeO5Chiral Ru Complex>9588 nih.gov
Substituted dieneO6Chiral Ru Complex>9590 nih.gov
Substituted dieneO7Chiral Ru Complex6585 nih.gov
Silyl ether derivativeSi6Chiral Ru Complex>9892 nih.gov
Silyl ether derivativeSi7Chiral Ru Complex9592 nih.gov
N-Tosyl diallylamineN5Hoveyda-Grubbs type-- researchgate.net

Limitations

Despite the broad applicability of the Hoveyda-Snapper catalyst in ARCM, several limitations have been identified. These limitations are often substrate-dependent and can manifest as lower conversions, reduced enantioselectivities, or the formation of undesired side products.

Ring Size: While the synthesis of five- and six-membered rings generally proceeds with high efficiency and selectivity, the formation of larger rings, such as seven-membered and larger macrocycles, can be more challenging. nih.gov For instance, in certain cases, the conversion to a seven-membered ring was significantly lower than for smaller rings. nih.gov The inherent difficulty in forming medium and large rings due to entropic and enthalpic factors can be a significant hurdle.

Steric Hindrance: The steric environment around the reacting olefins can influence the catalyst's efficacy. Highly substituted or sterically hindered dienes may exhibit lower reactivity or require higher catalyst loadings and longer reaction times. The intricate interplay between the catalyst's chiral pocket and the substrate's steric profile is crucial for achieving high levels of asymmetric induction.

Functional Group Tolerance: Although ruthenium-based metathesis catalysts are known for their relatively high functional group tolerance, certain functionalities can interfere with the catalytic cycle. For example, the presence of coordinating groups on the substrate can potentially deactivate the catalyst or alter its selectivity.

Side Reactions: In some ARCM reactions, the formation of dimeric or oligomeric side products through intermolecular cross-metathesis can compete with the desired intramolecular ring-closing process. This is particularly prevalent at higher substrate concentrations. The catalyst-substrate specificity plays a critical role in minimizing such side reactions. nih.gov

Further development is ongoing to expand the substrate scope and overcome the current limitations of ruthenium-catalyzed ARCM, with the aim of creating more active, selective, and robust catalysts for the synthesis of a wider range of enantioenriched cyclic molecules. nih.gov

Kinetic Resolution in Conjunction with Desymmetrization

Catalytic Kinetic Resolution Processes

Catalytic kinetic resolution using the Hoveyda-Snapper catalyst platform has been successfully applied to a range of substrates, most notably in the enantioselective silylation of alcohols. This process allows for the selective protection of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enabling their separation. The utility of this method has been extensively demonstrated in the resolution of diols and allylic alcohols.

Research by Hoveyda, Snapper, and coworkers has established that a chiral amino acid-based imidazole (B134444) catalyst can effectively resolve racemic 1,2-diols. hud.ac.uknih.gov The catalyst differentiates between the two enantiomers of the diol with remarkable precision, leading to the formation of monosilylated products with high enantiomeric purity. hud.ac.uknih.gov These reactions are typically characterized by high selectivity factors, indicating a significant difference in the reaction rates of the two enantiomers.

The kinetic resolution of allylic alcohols has also been explored. While these substrates can be more challenging due to potential side reactions such as alkene reduction, the Hoveyda-Snapper catalyst system, with some modifications, has proven to be highly effective. The addition of a sacrificial, more reactive alkene can suppress competing reduction pathways, leading to excellent selectivity in the resolution of various cyclic and acyclic allylic alcohols. acs.org

The following table summarizes representative data from catalytic kinetic resolution studies using Hoveyda-Snapper type catalysts, showcasing the broad substrate scope and high selectivity achieved.

SubstrateCatalyst Loading (mol%)Silylating AgentSolventTime (h)Temp (°C)Conversion (%)Product ee (%)Ref
rac-1-Phenyl-1,2-ethanediol5TESClCH2Cl21205298 hud.ac.uk
rac-1,2-Hexanediol5TBDMSClCH2Cl22405197 nih.gov
rac-3-Buten-2-ol2.5TESClToluene8-205599 acs.org
rac-1-Cyclohexyl-2-propen-1-ol2.5TESClToluene10-2053>99 acs.org

This table is generated based on representative findings in the cited literature. Actual values may vary based on specific reaction conditions.

Silylative Kinetic Resolution

Silylative kinetic resolution is a specific and highly valuable application of the Hoveyda-Snapper catalyst. This method focuses on the enantioselective installation of a silyl (B83357) protecting group onto a hydroxyl functionality. The process is not only a resolution but also a desymmetrization when applied to meso compounds or a way to differentiate between hydroxyl groups in a polyol.

In the context of 1,2-diols, the chiral catalyst, an amino acid-based imidazole derivative, in conjunction with a silyl chloride, facilitates the silylation of one of the two hydroxyl groups of one enantiomer significantly faster than the other. hud.ac.uknih.gov This high degree of site and enantioselectivity is crucial for obtaining products that are not readily accessible through other synthetic methods like catalytic asymmetric dihydroxylation. hud.ac.uk

The application of silylative kinetic resolution extends to more complex polyols, such as acyclic and cyclic 1,2,3-triols. nih.gov In these cases, the catalyst can selectively silylate one of the primary or secondary alcohols, leading to the formation of enantioenriched silyl ethers that contain a neighboring diol moiety. nih.gov This transformation is particularly noteworthy as it provides access to valuable chiral building blocks that would be challenging to prepare otherwise. For instance, the enantioselective silylation of a tetraol has been achieved with an enantiomeric ratio greater than 99:1 and in 83% yield, demonstrating the exceptional selectivity of the catalyst system. nih.gov

The data below illustrates the effectiveness of the Hoveyda-Snapper catalyst in silylative kinetic resolution and desymmetrization reactions.

SubstrateCatalyst Loading (mol%)Silylating AgentSolventTime (h)Temp (°C)Yield (%)Product ee (%)Ref
meso-1,2-Cyclohexanediol10TESClCH2Cl218095 (mono-silyl ether)96 nih.gov
(±)-1,2-Octanediol5TBDPSClCH2Cl224048 (mono-silyl ether)>99 hud.ac.uk
Glycerol derivative (triol)10TESClCH2Cl236-2085 (mono-silyl ether)98 nih.gov
Tetraol Precursor20TESClCH2Cl272083>98 nih.gov

This table is generated based on representative findings in the cited literature. Actual values may vary based on specific reaction conditions.

Applications in Total Synthesis of Complex Molecules

Strategy for Enantiomerically Enriched Precursors

The fundamental strategy for generating enantiomerically enriched precursors via Hoveyda-Snapper catalysis revolves around the concept of catalytic asymmetric ring-closing metathesis (RCM). uwindsor.ca This process involves the transformation of a prochiral substrate, typically a triene or tetraene, into a cyclic, chiral molecule. uwindsor.canih.gov Prochiral substrates possess enantiotopic reactive groups, and the chiral catalyst selectively reacts with one of these groups, leading to the formation of one enantiomer of the product in excess. nih.govuwindsor.ca

The power of this desymmetrization strategy lies in its ability to rapidly build molecular complexity. researchgate.net A single catalytic step can generate intricate carbocyclic or heterocyclic ring systems containing one or more stereogenic centers, which serve as valuable building blocks for more complex target molecules. uwindsor.canih.gov This method provides a highly efficient pathway to chiral intermediates that might otherwise require lengthy, multi-step syntheses to obtain. uwindsor.ca

The Hoveyda-Snapper catalyst, often a molybdenum-based complex with a stereogenic metal center, is specifically designed to provide high levels of enantioselectivity in these transformations. nih.gov The catalyst's structure is tailored to create a specific chiral environment around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the ring-closing reaction. uwindsor.canih.gov By selecting the appropriate catalyst variant, chemists can often achieve high yields and excellent enantiomeric ratios for the desired chiral precursors. uwindsor.ca

Examples of Natural Product Synthesis

The utility of the Hoveyda-Snapper desymmetrization strategy is highlighted by its successful application in the total synthesis of several complex natural products. These syntheses demonstrate the catalyst's ability to solve challenging stereochemical problems and streamline the construction of intricate molecular architectures.

A notable example is the enantioselective total synthesis of the Aspidosperma alkaloid Quebrachamine . nih.gov A key step in this synthesis was the desymmetrization of an achiral tricyclic triene via an enantioselective ring-closing metathesis. This single transformation established the molecule's tetracyclic core and its crucial all-carbon quaternary stereogenic center with high efficiency and stereoselectivity. nih.gov The development of a novel stereogenic-at-Mo catalyst was inspired by this synthetic challenge, showcasing how target-oriented synthesis can drive catalyst innovation. nih.gov

Table 1. Enantioselective Ring-Closing Metathesis in the Synthesis of Quebrachamine. nih.gov
SubstrateCatalystCatalyst Loading (mol %)ConditionsConversion (%)Yield (%)Enantiomeric Ratio (e.r.)
Tricyclic TrieneStereogenic-at-Mo Complex122 °C, 1 h&gt;988498:2

The principles of desymmetrization championed by Hoveyda and Snapper have also been applied to other types of transformations, such as the catalytic enantioselective silylation of triols. This strategy was pivotal in the total syntheses of cleroindicins C, D, and F . nih.gov The key step involved the desymmetrization of a tetraol intermediate by selectively silylating one of two enantiotopic secondary hydroxyl groups. This transformation, achieved with high enantiomeric ratio, installed the necessary stereochemistry to complete the synthesis of the hydrobenzofuran core of the cleroindicin family. nih.gov

Table 2. Enantioselective Silylation in the Synthesis of Cleroindicin D Intermediate. nih.gov
SubstrateCatalyst Loading (mol %)Silylating AgentYield (%)Enantiomeric Ratio (e.r.)
Tetraol 2420TESCl83&gt;99:&lt;1

Future Directions and Challenges in Hoveyda Snapper Desymmetrization Catalysis

Development of Novel Catalyst Architectures and Ligand Scaffolds

A primary focus of future research is the creation of new catalyst architectures that offer improved activity, stability, and selectivity. The development of novel ligand scaffolds is central to this effort, as the ligand plays a crucial role in the catalyst's performance.

Researchers are exploring derivatives of the original Hoveyda-Grubbs complex by modifying the chelating groups. For instance, complexes with S-, Br-, I-, and N-coordinating naphthalene ligands have been synthesized and studied. nih.gov The arrangement of these coordinating sites on the ligand's core has been shown to influence catalyst activity in metathesis reactions. nih.gov Another avenue involves creating catalysts with six-membered ruthenium-containing rings that feature N→Ru, S→Ru, or Se(Te)→Ru coordinate bonds, which have demonstrated remarkable stability. beilstein-journals.org

Beyond modifications of the traditional framework, entirely new catalyst concepts are emerging. One such development is the design of organic "scaffolding" catalysts. These systems feature a substrate-binding site that utilizes reversible covalent bonding and incorporates a catalytically active residue, such as an imidazole (B134444) group. nih.gov This modular design allows for rapid access to various derivatives. nih.gov Peptide-based catalysts have also shown success, particularly in the desymmetrization of meso-diols, often identified through combinatorial screening methods.

The table below summarizes some of the novel approaches being investigated in catalyst architecture.

Catalyst Design StrategyKey FeaturesPotential Advantages
Modified Naphthalene Ligands Incorporation of S-, Br-, I-, and N-coordinating atoms. nih.govTunable activity based on coordinating site arrangement. nih.gov
Six-Membered Chelate Rings Formation of stable N→Ru, S→Ru coordinate bonds. beilstein-journals.orgEnhanced catalyst stability, suitable for industrial scale-up. beilstein-journals.org
Organic Scaffolding Catalysts Reversible covalent substrate binding and a separate catalytic residue. nih.govModular synthesis, potential for broad substrate scope. nih.gov
Peptide-Based Catalysts Chiral peptide backbones for enantioselective monosilylation. High selectivity identified through combinatorial screening.

These efforts to innovate catalyst design are crucial for overcoming the limitations of current systems and unlocking new possibilities in asymmetric synthesis.

Expansion of Substrate Scope and Reaction Diversity

A significant challenge in catalysis is broadening the range of molecules (substrates) that can be effectively transformed. Future work in Hoveyda-Snapper catalysis aims to extend its utility beyond the well-established desymmetrization of 1,2-diols to more complex and varied structures.

Success has been demonstrated in the enantioselective silylation of acyclic and cyclic 1,2,3-triols, which provides access to valuable polyoxygenated molecules. nih.gov Research has shown that these transformations can proceed with exceptional selectivity, regardless of the substrate's ring size. nih.gov The scope has also been expanded to include acyclic substrates like butane-2,3-diol and larger ring systems, achieving high enantiomeric excess. nih.gov The desymmetrization of imines and related substrates is another key area, enabling the controlled synthesis of chiral amines.

Furthermore, research is uncovering the multifunctionality of Hoveyda-type catalysts, showing their ability to promote reactions beyond desymmetrization. These catalysts have been found to engage in competitive processes such as olefin isomerization, hydrogenation, and silylation, alongside metathesis. mdpi.com This opens the door to designing one-pot reactions where multiple transformations are orchestrated by a single catalyst. The development of catalysts for other desymmetrization reactions, such as direct O-alkylation of propanediols and sulfonylation of glycerol, further highlights the expanding diversity of this catalytic system. researchgate.netmdpi.com

The following table provides examples of the expanded substrate scope and reaction types.

Substrate ClassReaction TypeCatalyst SystemAchieved Selectivity (ee/er)
Cyclic 1,2,3-TriolsEnantioselective SilylationAmino acid-based catalyst98:2 to >99:<1 e.r. nih.gov
Acyclic butane-2,3-diolEnantioselective SilylationScaffolding catalyst90% ee nih.gov
GlycerolAsymmetric SulfonylationCu/(R,R)-PhBOX complex94% ee mdpi.com
Aryl IminesAsymmetric Danishefsky's Diene AdditionSilver-catalyzed, isoleucine-derived ligand≥89% ee

This continuous expansion is critical for applying Hoveyda-Snapper catalysis to the synthesis of complex natural products and biologically active compounds. researchgate.netsci-hub.se

Enhanced Mechanistic Understanding through Advanced Computational and Spectroscopic Techniques

A deeper understanding of how a catalyst functions at the molecular level is essential for rational design and improvement. Future progress in Hoveyda-Snapper catalysis will heavily rely on the synergy between experimental studies and advanced analytical methods.

Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for modeling the catalytic cycle. DFT calculations can provide detailed geometric information about catalyst-substrate complexes and transition states, offering insights into the factors that control reaction rates and selectivity. These theoretical studies are crucial for understanding the origin of stereoselectivity in asymmetric catalysis.

Spectroscopic methods provide experimental evidence to validate computational models and observe catalyst behavior directly. Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to characterize the structure of new catalyst derivatives. nih.gov Advanced NMR studies, such as Exchange Spectroscopy (EXSY), can reveal dynamic processes, such as the equilibrium between different isomeric forms of a catalyst complex, which can correlate with observed activity trends. nih.gov To capture highly reactive, short-lived intermediates, ultrafast spectroscopic techniques like pump-probe spectroscopy are being proposed.

The combination of these techniques provides a comprehensive picture of the reaction mechanism, from the initial binding of the substrate to the final product release.

TechniqueApplication in Mechanistic StudiesKey Insights Gained
Density Functional Theory (DFT) Modeling catalyst-substrate interactions and transition states. Understanding the origin of enantioselectivity and factors controlling reaction rates.
NMR and X-ray Crystallography Characterization of catalyst structures and isomers. nih.govCorrelating structural features with catalytic activity. nih.gov
Exchange Spectroscopy (EXSY) Observing dynamic equilibria between catalyst forms. nih.govLinking catalyst isomerization to the initiation mechanism. nih.gov
Ultrafast Spectroscopy Proposed for capturing transient intermediates in real-time. Direct observation of short-lived species in the catalytic cycle.

By integrating these advanced methods, researchers can move beyond empirical screening and toward the rational, predictive design of next-generation catalysts.

Practical Considerations: Catalyst Recycling and Scalability

For any catalytic process to be truly valuable, especially in an industrial context, it must be practical and economically viable. This necessitates addressing the challenges of catalyst recycling and ensuring that the reaction can be scaled up efficiently.

The development of robust catalysts is a key aspect of scalability. Novel Hoveyda-Grubbs type catalysts possessing a six-membered ring with an N→Ru bond have demonstrated high stability, making them suitable for industrial applications where long catalyst lifetime is crucial. beilstein-journals.org One of the advantages of certain Hoveyda-Snapper protocols is their practicality, with some reactions able to be performed in the air and without the need for highly purified solvents.

Catalyst recycling is a critical component of green and sustainable chemistry, as it reduces waste and lowers costs. While homogeneous catalysts like the Hoveyda-Snapper catalyst are often highly efficient, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), offers easier recovery through simple filtration or centrifugation. mdpi.com

Future strategies may involve the immobilization of Hoveyda-Snapper catalysts onto solid supports. This approach combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one. mdpi.com The development of efficient recycling methods, whether through immobilization or other separation techniques like extraction or ultrafiltration, is essential for the large-scale application of these powerful catalytic systems. mdpi.comresearchgate.net

Practical ChallengeFuture Direction/SolutionBenefit
Catalyst Stability Design of highly stable architectures (e.g., six-membered N→Ru chelates). beilstein-journals.orgIncreased catalyst lifetime, suitability for industrial processes.
Catalyst Separation Immobilization on solid supports to create heterogeneous catalysts. mdpi.comEasy recovery via filtration, reducing catalyst loss and product contamination.
Process Efficiency Development of reactions that tolerate air and reagent-grade solvents. Reduced cost and complexity of large-scale setups.
Recycling Methods Exploration of techniques like micellar enhanced ultrafiltration and phase separation. researchgate.netMinimization of waste and improvement of process economics.

Addressing these practical considerations will be paramount in translating the successes of laboratory-scale Hoveyda-Snapper desymmetrization into widespread use in the chemical and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing enantioselectivity in Hoveyda-Snapper-catalyzed desymmetrization?

  • Methodological Answer : Enantioselectivity depends on steric and electronic tuning of the catalyst-substrate complex. Key parameters include:

  • Temperature : Lower temperatures (e.g., −20°C to 25°C) often enhance selectivity by reducing competing pathways .
  • Solvent polarity : Non-polar solvents (e.g., toluene) minimize catalyst aggregation and stabilize transition states .
  • Catalyst loading : Sub-5 mol% loadings are typical to avoid side reactions while maintaining efficiency .
  • Systematic screening via Design of Experiments (DoE) can identify optimal conditions while minimizing resource use .

Q. How should researchers characterize the active species in Hoveyda-Snapper systems?

  • Methodological Answer : Use a combination of:

  • Kinetic studies (e.g., rate vs. catalyst concentration) to distinguish homogeneous vs. heterogeneous catalysis .
  • Spectroscopic techniques : NMR to track ligand-substrate interactions ; X-ray absorption spectroscopy (XAS) to monitor metal oxidation states .
  • Computational modeling : Density Functional Theory (DFT) to map transition states and identify stereochemical control points .

Advanced Research Questions

Q. How can computational modeling bridge gaps in understanding Hoveyda-Snapper catalyst-substrate interactions?

  • Methodological Answer :

  • Multi-scale modeling : Combine quantum mechanics (QM) for ligand-substrate interactions with molecular dynamics (MD) for solvent effects .
  • Metadynamics : Simulate rare events (e.g., catalyst decomposition) to predict stability under varying conditions .
  • Machine learning : Train models on high-dimensional datasets (e.g., enantioselectivity vs. ligand structure) to predict novel catalyst designs .

Q. What strategies resolve contradictions in reported catalytic efficiencies across substrates?

  • Methodological Answer :

  • Systematic substrate profiling : Classify substrates by steric bulk, electronic nature, and prochiral center geometry to identify reactivity trends .
  • In situ spectroscopy : Monitor reaction intermediates (e.g., via IR or Raman) to detect hidden pathways causing variability .
  • Meta-analysis : Apply statistical tools to synthesize data from disparate studies, highlighting outliers and consensus trends .

Q. How can ligand modifications improve the Hoveyda-Snapper system’s compatibility with sterically hindered substrates?

  • Methodological Answer :

  • Ligand steric maps : Quantify ligand bulk using parameters like %VBur (Buried Volume) to correlate with substrate tolerance .
  • Dynamic ligand libraries : Screen chiral N-heterocyclic carbene (NHC) variants to balance rigidity and flexibility .
  • Case study : Bulky ortho-substituted aryl groups on ligands reduce catalyst-substrate clashes, enabling desymmetrization of bicyclic meso-compounds .

Data Contradiction and Synthesis

Q. Why do some studies report divergent enantiomeric excess (ee) values under similar conditions?

  • Methodological Answer :

  • Trace impurity analysis : Use GC-MS or LC-MS to detect contaminants (e.g., moisture, oxygen) that deactivate catalysts .
  • Reproducibility protocols : Standardize substrate purity (>98%), solvent drying methods, and inert atmosphere practices .
  • Collaborative validation : Cross-laboratory replication studies to isolate variables (e.g., stirring rate, glassware type) .

Future Directions

Q. What gaps exist in mechanistic understanding of Hoveyda-Snapper desymmetrization?

  • Methodological Recommendations :

  • Time-resolved studies : Ultrafast spectroscopy (e.g., pump-probe) to capture transient intermediates .
  • Isotope labeling : Use deuterated substrates to trace hydrogen transfer pathways in asymmetric induction .
  • High-throughput screening : Robotic platforms to test >1,000 ligand-substrate combinations annually .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.